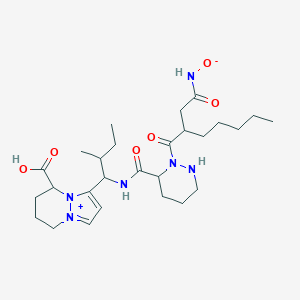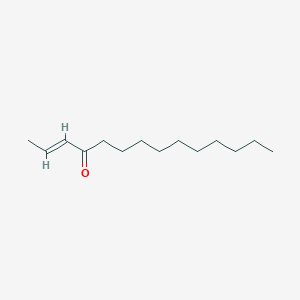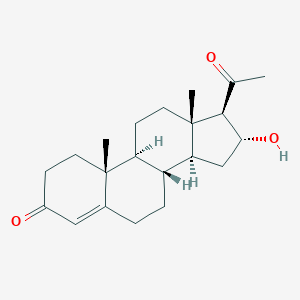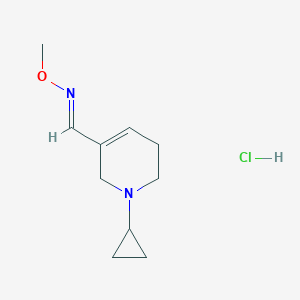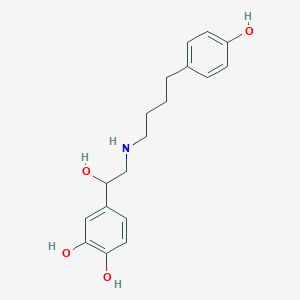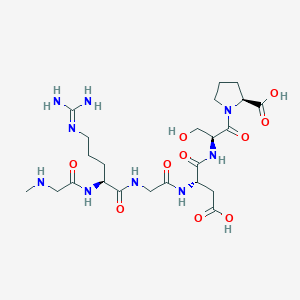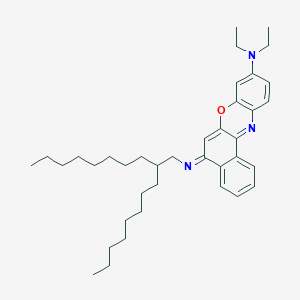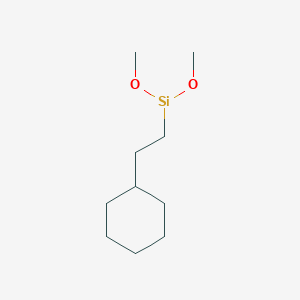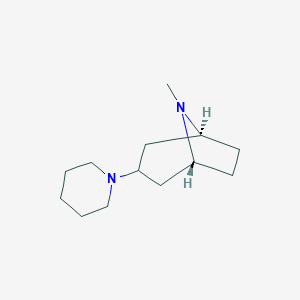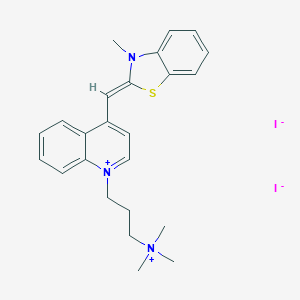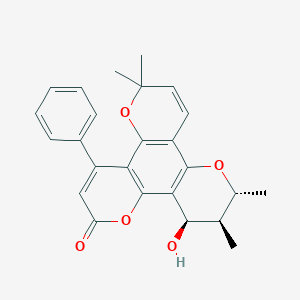
二(1-金刚烷基)次膦酸氯
描述
DI-1-Adamantylphosphinic chloride is an organic compound with the chemical formula C20H30ClOP. It is a white crystalline substance that is sensitive to moisture. The compound has a melting point of 214°C and a boiling point of approximately 498°C . It is primarily used in organic synthesis and as a chemical catalyst.
科学研究应用
DI-1-Adamantylphosphinic chloride has several scientific research applications:
Chemistry: It is used as a synthetic intermediate for the preparation of various organophosphorus compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed as a chemical catalyst in various industrial processes
作用机制
Target of Action
DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .
Mode of Action
The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .
Biochemical Pathways
The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .
Pharmacokinetics
As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of DI-1-Adamantylphosphinic chloride are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture
生化分析
Cellular Effects
There is a lack of available data on how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that phosphinic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of available data on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is a lack of available data on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
There is a lack of available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The preparation of DI-1-Adamantylphosphinic chloride typically involves the reaction of di-1-adamantylphosphine with thionyl chloride in toluene at room temperature . This method is a modification of the procedure described by Schmutzler, which originally used phosgene instead of thionyl chloride . The reaction conditions are relatively mild, and the product is obtained in good yield.
化学反应分析
DI-1-Adamantylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphinic compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common reagents used in these reactions include thionyl chloride for substitution, oxygen or other oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are substituted phosphinic compounds, phosphine oxides, and phosphines, respectively.
相似化合物的比较
DI-1-Adamantylphosphinic chloride is unique due to its bulky adamantyl groups, which provide steric protection to the phosphorus atom. This steric hindrance leads to kinetic stabilization of reactive systems, making it a valuable compound in synthetic chemistry . Similar compounds include:
Di-1-adamantylphosphine oxide: Used in similar applications but differs in its oxidation state.
Di-1-adamantylthiophosphinic chloride: Similar structure but contains sulfur instead of oxygen.
These compounds share similar properties but differ in their reactivity and applications due to the presence of different substituents.
属性
IUPAC Name |
1-[1-adamantyl(chloro)phosphoryl]adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVOXURDFZPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409322 | |
| Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126683-99-6 | |
| Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



